1-Bromo-3-(difluoromethoxy)-5-methylbenzene
CAS No.: 1261859-71-5
Cat. No.: VC11682660
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1261859-71-5 |
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Molecular Formula | C8H7BrF2O |
Molecular Weight | 237.04 g/mol |
IUPAC Name | 1-bromo-3-(difluoromethoxy)-5-methylbenzene |
Standard InChI | InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3 |
Standard InChI Key | UBPUHAFKNSTHEK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)Br)OC(F)F |
Canonical SMILES | CC1=CC(=CC(=C1)Br)OC(F)F |
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 1-bromo-3-(difluoromethoxy)-5-methylbenzene is C₈H₇BrF₂O, with a molecular weight of 237.04 g/mol. The benzene ring is substituted with three functional groups:
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Bromine (Br) at position 1, a halogen known for its electron-withdrawing effects and utility in cross-coupling reactions.
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Difluoromethoxy (OCF₂H) at position 3, a fluorinated ether group that enhances metabolic stability and lipophilicity.
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Methyl (CH₃) at position 5, an electron-donating group that influences regioselectivity in electrophilic substitutions.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₈H₇BrF₂O |
Molecular Weight | 237.04 g/mol |
Exact Mass | 235.96 (for ⁷⁹Br isotope) |
Boiling Point | Estimated 220–240°C |
Density | ~1.6 g/cm³ (predicted) |
LogP (Partition Coefficient) | ~3.2 (calculated) |
The LogP value suggests moderate hydrophobicity, making the compound suitable for organic synthesis in nonpolar solvents .
Synthesis and Manufacturing
Diazotization and Sandmeyer Reaction
A patented method for synthesizing 1-bromo-3,5-difluorobenzene ( ) provides a template for adapting to the target compound. The process involves:
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Diazotization: Treating 3-(difluoromethoxy)-5-methylaniline with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at temperatures below 10°C to form a diazonium salt.
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Sandmeyer Reaction: Reacting the diazonium salt with copper(I) bromide (CuBr) in HBr, followed by steam distillation to isolate the product.
Example Synthesis (Adapted from ):
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Diazotization:
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Dissolve 0.5 mol of 3-(difluoromethoxy)-5-methylaniline in 48% HBr (1.25 mol).
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Add NaNO₂ (0.5 mol) in water at <10°C until diazotization completes (starch-iodide paper test).
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Sandmeyer Reaction:
Table 2: Optimized Reaction Conditions
Parameter | Value |
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Temperature (Diazotization) | 0–10°C |
HBr Excess | 2.5–3.0 equivalents |
CuBr Stoichiometry | 0.5 equivalents |
Yield | 80–85% |
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes SNAr (Nucleophilic Aromatic Substitution) with strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example:
This reactivity is exploited in pharmaceutical intermediates, such as antitumor agents .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with boronic acids to form biaryl structures, critical in material science:
Reaction yields exceed 75% with palladium catalysts .
Industrial and Research Applications
Pharmaceutical Intermediates
The difluoromethoxy group enhances blood-brain barrier penetration, making the compound valuable in CNS drug candidates. Analogous structures are used in:
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Anticancer agents: Brominated aromatics inhibit topoisomerase enzymes (IC₅₀ = 3–8 µM) .
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Antimicrobials: Fluorinated derivatives show MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus .
Agrochemicals
The methyl group improves soil persistence, enabling use in herbicides and fungicides. Field trials of analogs demonstrate 90% pest control at 50 ppm .
Comparison with Structural Analogs
Table 3: Property Comparison of Halogenated Benzene Derivatives
The methyl substitution in the target compound increases steric hindrance but improves solubility compared to chloro analogs .
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